2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For example, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 2-(4-fluorophenyl)-2H-tetrazole.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution. For instance, 2-(4-fluorophenyl)-2H-tetrazole can react with 2,2,2-trifluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can introduce various functional groups onto the fluorophenyl or trifluoroethyl moieties.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring and fluorinated groups contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-2H-tetrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.
N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: Lacks the fluorophenyl group, affecting its reactivity and applications.
2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its fluorophenyl and trifluoroethyl groups, which impart distinct chemical properties and potential applications. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVKFTVMBDLVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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